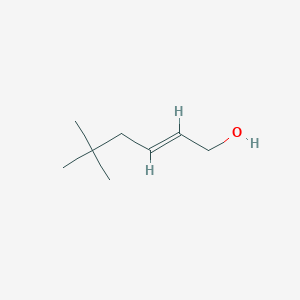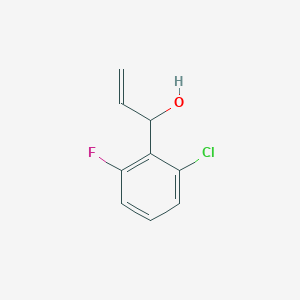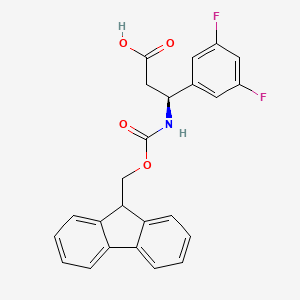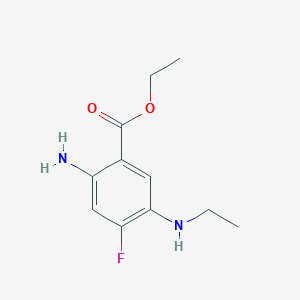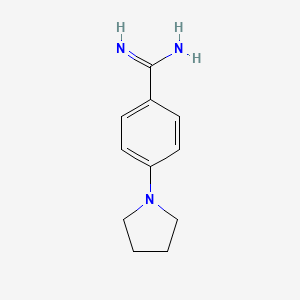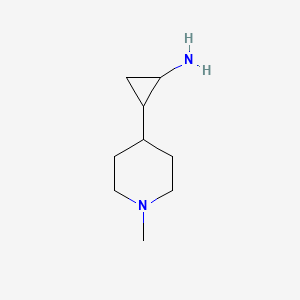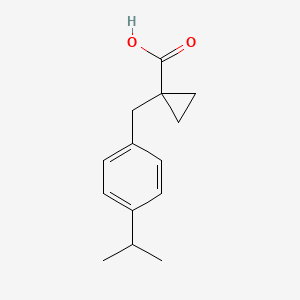
1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C14H18O2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a benzyl group substituted with an isopropyl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Benzyl Halide: The starting material, 4-isopropylbenzyl alcohol, is converted to 4-isopropylbenzyl bromide using phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) under reflux conditions.
Cyclopropanation: The benzyl halide is then subjected to cyclopropanation using a suitable cyclopropane precursor, such as diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide), in the presence of a catalyst like copper(I) chloride (CuCl).
Carboxylation: The resulting cyclopropane derivative is then carboxylated using carbon dioxide (CO2) under high pressure and temperature, often in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halides or other nucleophiles replace the isopropyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like sodium azide (NaN3) for substitution.
Major Products
Oxidation: Formation of 4-isopropylbenzyl ketone or 4-isopropylbenzoic acid.
Reduction: Formation of 1-(4-Isopropylbenzyl)cyclopropanol.
Substitution: Formation of 4-azidobenzylcyclopropane-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The isopropylbenzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog without the benzyl and isopropyl groups.
1-Aminocyclopropane-1-carboxylic acid: A related compound with an amino group instead of the benzyl group, known for its role in ethylene biosynthesis in plants.
Uniqueness
1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid is unique due to the presence of both the cyclopropane ring and the isopropylbenzyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H18O2 |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
1-[(4-propan-2-ylphenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O2/c1-10(2)12-5-3-11(4-6-12)9-14(7-8-14)13(15)16/h3-6,10H,7-9H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
UBIZIVVSMLSFDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)CC2(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


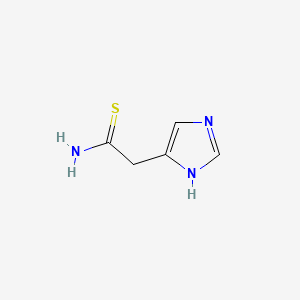
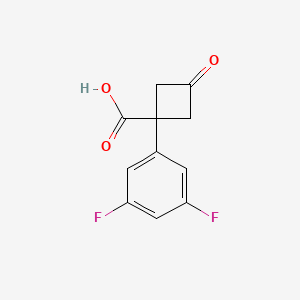
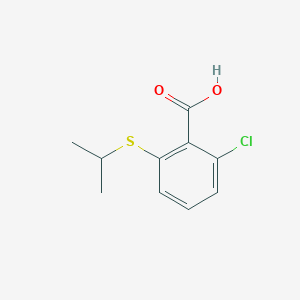



![1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea](/img/structure/B13615241.png)
